molecular formula C14H21NO5S B345258 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 438228-86-5

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B345258
CAS No.: 438228-86-5
M. Wt: 315.39g/mol
InChI Key: NLAVLDXJBUJZSU-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical reagent of significant interest in medicinal chemistry and neuroscience research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure incorporates a 2,5-dimethoxyphenylsulfonyl group attached to a 2,6-dimethylmorpholine ring. The 2,5-dimethoxyphenyl group is a recognized pharmacophore in selective serotonin receptor ligands, particularly for the 5-HT2A receptor subtype . This suggests the compound has potential research value as a tool for investigating the function of this receptor, which is a key target in neuropsychiatric research for conditions such as depression, anxiety, and substance abuse disorders . The 2,6-dimethylmorpholine moiety contributes valuable physicochemical properties that may enhance the compound's suitability for central nervous system (CNS) studies . The morpholine ring is known to improve blood-brain barrier permeability due to its well-balanced lipophilic-hydrophilic profile and a pKa value that is favorable for brain penetration . In research settings, this compound could be utilized to study its binding affinity and functional activity at various CNS targets, to explore structure-activity relationships in the design of new neuroactive molecules, or to investigate the pharmacokinetic and pharmacodynamic properties of sulfonylmorpholine derivatives. Researchers are advised to consult the relevant safety data sheets and handle this product in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVLDXJBUJZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, differing primarily in substituents on the phenyl ring or morpholine core:

4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine () Molecular Formula: C₁₄H₂₀ClNO₅S Average Mass: 349.826 g/mol Substituents: 2,5-Dimethoxy and 4-chloro groups on the phenyl ring. Key Difference: Introduction of a chlorine atom at the phenyl ring’s 4-position.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

  • Structural Features: Brominated pyrimidine core, trimethylbenzenesulfonamide group, and a morpholine ring.
  • Key Difference: Presence of bromine and a pyrimidine-sulfanyl linkage, diverging significantly from the target compound’s phenylsulfonyl-morpholine architecture.

Physicochemical and Structural Comparisons

Parameter Target Compound 4-Chloro Analogue () Brominated Pyrimidine Analogue ()
Molecular Formula C₁₄H₂₁NO₅S* C₁₄H₂₀ClNO₅S C₂₅H₂₉BrN₄O₅S₂
Average Mass (g/mol) ~315.3** 349.826 Not Provided
Halogen Presence None Chlorine Bromine
Key Substituents 2,5-Dimethoxyphenylsulfonyl 4-Chloro-2,5-dimethoxyphenylsulfonyl Bromopyrimidine, trimethylbenzenesulfonamide
Stereocenters Not Specified 0 of 2 defined Not Specified

Estimated based on structural analogy to the chloro-substituted compound.
*
Calculated by subtracting the mass of chlorine (35.5 g/mol) and adjusting hydrogen count.

Implications of Substituent Variations

  • Chlorine vs. Hydrogen at Phenyl 4-Position: The chloro-substituted analogue () exhibits a ~34.5 g/mol increase in average mass compared to the target compound. However, it may reduce aqueous solubility due to increased lipophilicity .
  • Brominated Pyrimidine vs. Dimethoxyphenyl :
    The brominated compound () introduces a pyrimidine ring and a bulkier sulfonamide group. Bromine’s larger atomic radius and polarizability could enhance van der Waals interactions but may also increase metabolic instability compared to the target compound’s simpler phenylsulfonyl group .

  • Methyl Groups on Morpholine :
    Both the target compound and its chloro analogue feature 2,6-dimethylmorpholine, which likely rigidifies the ring and reduces metabolic oxidation at these positions. This design is common in CNS-targeting drugs to improve blood-brain barrier penetration.

Research Findings and Functional Insights

While explicit biological data are unavailable in the provided evidence, structural comparisons allow for the following hypotheses:

Target Compound : The absence of halogens may favor solubility in aqueous environments, making it suitable for formulations requiring high bioavailability. Its simpler structure could also reduce synthetic complexity.

Chloro-Substituted Analogue : The chlorine atom may enhance binding to targets with halogen-bonding motifs (e.g., kinases or GPCRs), though this could come at the cost of increased toxicity risks .

Biological Activity

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a dimethoxyphenyl moiety. Its molecular formula is C13H17NO4SC_{13}H_{17}NO_4S, with a molecular weight of approximately 281.34 g/mol. The presence of the sulfonyl group is critical for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or disrupt cellular processes, leading to its observed biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its potential to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death in cancerous cells.
  • Inhibition of Tumor Growth : Animal models have demonstrated reduced tumor growth rates when treated with this compound, suggesting its efficacy as a therapeutic agent.

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Key findings include:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy Study : In a comparative study assessing various sulfonamide derivatives, this compound exhibited superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.

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